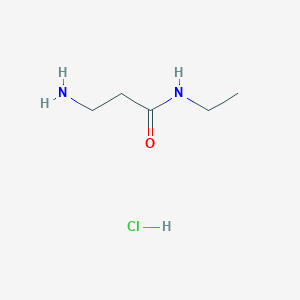

![molecular formula C18H15BrN2O3S B2427943 (E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-07-9](/img/structure/B2427943.png)

(E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazole derivatives, such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, have been studied for their potential as antimycobacterial agents . They have been synthesized in combination with piperazine and various 1,2,3 triazoles .

Synthesis Analysis

The synthesis of similar compounds, like 4-(4-bromophenyl)-thiazol-2-amine derivatives, involves physicochemical and spectral characteristics confirmation . Another study mentioned the synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives via nucleophilic substitution .Molecular Structure Analysis

The molecular structures of similar compounds were confirmed by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . For instance, the carbon atoms of phenyl nucleus were found around certain delta ppm, and carbon atoms of thiazole around other delta ppm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reduction of nitrothiocyanatothiophene, nucleophilic displacement of the bromo substituent by sodium thiocyanate, and conversion of the amino functionality under Sandmeyer conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using infrared spectroscopy . Solutions of these esters show well-resolved doublets in the i.r. C O region which arise from rotational isomers .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of Thiazole Derivatives : This compound is involved in the synthesis of various thiazole derivatives, including Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate. These compounds were prepared using different arylidinemalononitrile derivatives and demonstrated varied chemical behaviors and properties (H. M. Mohamed, 2014).

Spectral Characterization and Antimicrobial Activity : Derivatives of imino-4-methoxyphenol thiazole, including Schiff base ligands, have been synthesized and characterized using various spectroscopic techniques. These compounds exhibited moderate antibacterial and antifungal activities, highlighting their potential in medicinal chemistry (H. M. Vinusha et al., 2015).

Preparation of Bisthiazolo[3,2-a4′,5′-d]pyrimidine Derivatives

: Studies have demonstrated the conversion of ethyl 4-allylthioureido-3-aryl-2-imino-4-thiazoline-5-carboxylates into 9H-3-aryl-6,7-dihydrobisthiazolo[3,2-a:4′,5′-d]pyrimidine-2(3H),9-diones, indicating the compound's utility in creating complex chemical structures (Amrik Singh et al., 1970).

Biological Applications

Antimicrobial Properties : Some derivatives of thiazolo[4,5-d] pyrimidines synthesized from this compound were found to have significant inhibitory effects against Gram-positive bacteria and yeasts, demonstrating their potential in antimicrobial applications (A. Balkan et al., 2001).

Anticancer Activities : Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, which can be derived from this compound, have shown potent activity against the colon HCT-116 human cancer cell line, indicating its potential in cancer research (M. Abdel-Motaal et al., 2020).

Immunomodulatory Activities : Some novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, which can be synthesized using this compound, exhibited significant inhibitors of LPS‐stimulated NO generation from Raw murine macrophage 264.7, suggesting potential immunomodulatory properties (H. Abdel‐Aziz et al., 2009).

Zukünftige Richtungen

The research in this field is focused on new antimicrobial agents with expansion of bioactivity of existing drugs and also with novel targets so as to address the problem of resistance . The increasing understanding of drugs’ cytotoxic mechanism of action and the discovery of specific targets could lead to the design of novel chemical therapeutic drugs for treatment of diseases .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to show significant biological activity against various bacteria and pathogens . They also play an important role in the pharmaceutical industry, showing significant anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, affecting their ability to respond to external factors such as nutrient availability and defense mechanisms .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they can interfere with bacterial quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability and are often used in drug design .

Result of Action

The result of the compound’s action can vary depending on the target. For instance, when acting on bacteria, thiazole derivatives can inhibit quorum sensing, leading to a decrease in bacterial virulence and biofilm formation . When acting on cancer cells, thiazole derivatives can inhibit cell proliferation, leading to a decrease in tumor growth .

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3S/c1-3-24-17(23)12-6-9-14-15(10-12)25-18(21(14)2)20-16(22)11-4-7-13(19)8-5-11/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSBAQUECXITAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

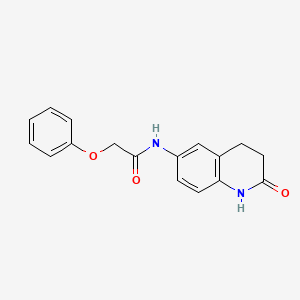

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2427864.png)

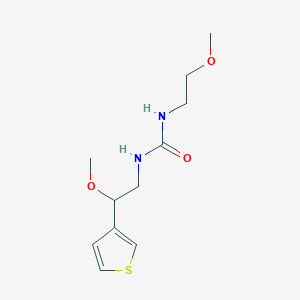

![tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2427865.png)

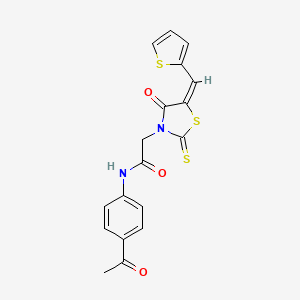

![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2427866.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2427867.png)

![3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B2427868.png)

![7-Chloro-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2427872.png)

![1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2427873.png)

![3-[2-(Methylsulfanyl)ethyl]-7-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2427875.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2427877.png)

![N-benzo[e][1,3]benzothiazol-2-yl-5-chloro-2-nitrobenzamide](/img/structure/B2427883.png)